![molecular formula C10H18FNO3 B008847 Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, CAS No. 102420-42-8](/img/structure/B8847.png)
Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester is a chemical compound that has been of interest to many researchers due to its potential applications in scientific research. This compound is also known as TFB-TBOC and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of TFB-TBOC is not well understood. However, it is believed to act as a protecting group by blocking the amino group of peptides or the backbone of PNAs. This protects the peptide or PNA from unwanted reactions during synthesis.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of TFB-TBOC. However, it has been shown to be stable under acidic conditions and is a useful protecting group for the N-terminal amino group of peptides and the backbone of PNAs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using TFB-TBOC as a protecting group is its stability under acidic conditions. This makes it useful for solid-phase peptide synthesis and the synthesis of PNAs. However, one limitation of using TFB-TBOC is that it may not be compatible with certain reagents used in peptide synthesis.
Direcciones Futuras
There are several future directions for the use of TFB-TBOC in scientific research. One direction is to explore its use as a protecting group for other functional groups in peptides and PNAs. Another direction is to investigate its potential use in the synthesis of other biomolecules, such as oligonucleotides and carbohydrates. Additionally, the mechanism of action of TFB-TBOC could be further explored to better understand its role in protecting peptides and PNAs during synthesis.
Métodos De Síntesis
TFB-TBOC can be synthesized using various methods, including the reaction of 4-hydroxy-2-butenyl carbamate with pivaloyl chloride and N-methylmorpholine in dichloromethane. This reaction results in the formation of TFB-TBOC as a white solid with a yield of 60-70%.
Aplicaciones Científicas De Investigación
TFB-TBOC has been used in various scientific research applications, including the protection of amino acids during solid-phase peptide synthesis. It has been used as a protecting group for the N-terminal amino group of peptides and has been shown to be stable under acidic conditions. TFB-TBOC has also been used in the synthesis of peptide nucleic acids (PNAs) and has been shown to be a useful protecting group for the PNA backbone.
Propiedades
Número CAS |
102420-42-8 |
|---|---|
Nombre del producto |
Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, |
Fórmula molecular |
C10H18FNO3 |
Peso molecular |
219.25 g/mol |
Nombre IUPAC |
tert-butyl N-[(E)-1-fluoro-5-hydroxypent-3-en-2-yl]carbamate |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-8(7-11)5-4-6-13/h4-5,8,13H,6-7H2,1-3H3,(H,12,14)/b5-4+ |
Clave InChI |
BPRDHOHWTRSRFJ-SNAWJCMRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC(CF)/C=C/CO |
SMILES |
CC(C)(C)OC(=O)NC(CF)C=CCO |
SMILES canónico |
CC(C)(C)OC(=O)NC(CF)C=CCO |
Sinónimos |
Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



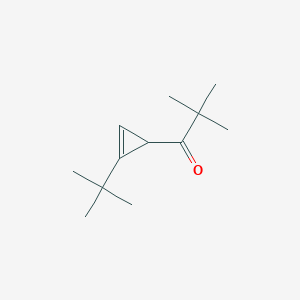

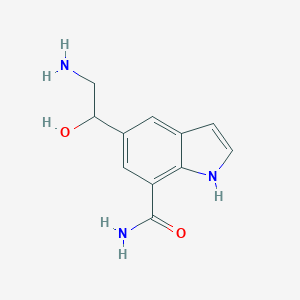

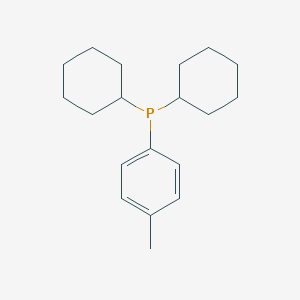
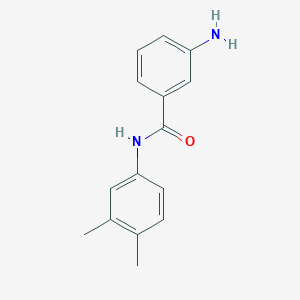
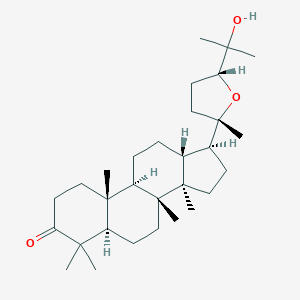

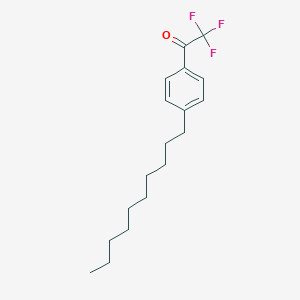
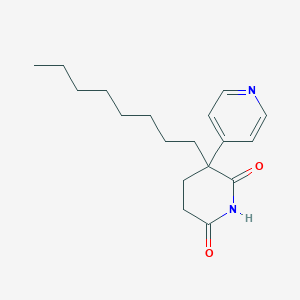
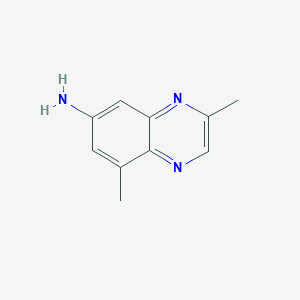
![5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B8790.png)
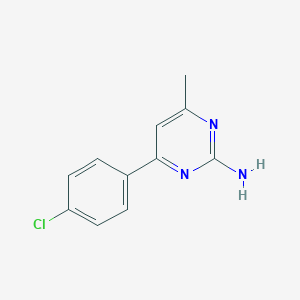
![(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B8793.png)